An In-Depth Technical Guide to the Physicochemical Properties of N-(2-methoxybenzyl)cyclopentanamine
An In-Depth Technical Guide to the Physicochemical Properties of N-(2-methoxybenzyl)cyclopentanamine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of N-(2-methoxybenzyl)cyclopentanamine, a secondary amine of interest in medicinal chemistry and drug discovery. The successful progression of any small molecule therapeutic candidate is fundamentally reliant on its physicochemical profile, which governs its absorption, distribution, metabolism, excretion, and toxicity (ADMET). This document outlines the known and predicted properties of N-(2-methoxybenzyl)cyclopentanamine, offering both theoretical insights and detailed, field-proven experimental protocols for their empirical validation. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the evaluation and optimization of this and structurally related compounds.
Introduction: The Imperative of Physicochemical Characterization
In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" holds profound truth. The journey from a biologically active "hit" to a viable clinical candidate is paved with challenges, many of which are directly linked to the molecule's physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state, dictate a compound's ability to navigate the complex biological milieu to reach its target and elicit a therapeutic effect. Poor physicochemical properties are a leading cause of attrition in the drug development pipeline, often leading to costly failures in later stages.
N-(2-methoxybenzyl)cyclopentanamine, a molecule featuring a secondary amine, a cyclopentyl ring, and a methoxy-substituted benzyl group, presents a unique combination of structural motifs that warrant a thorough physicochemical evaluation. This guide serves as a foundational resource for understanding and assessing these critical parameters.
Molecular Identity and Structural Features
A foundational understanding of a compound begins with its unequivocal identification and an appreciation of its structural components.
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Chemical Name: N-(2-methoxybenzyl)cyclopentanamine
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Synonyms: Benzenemethanamine, N-cyclopentyl-2-methoxy-
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CAS Number: 353777-76-1[1]
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Molecular Formula: C₁₃H₁₉NO[1]
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Molecular Weight: 205.30 g/mol
The structure combines a flexible cyclopentylamine moiety with a more rigid 2-methoxybenzyl group. The secondary amine is a key functional group, acting as a hydrogen bond donor and a weak base, making its ionization state (pKa) a critical parameter. The methoxy group can act as a hydrogen bond acceptor, and the overall structure suggests a moderate degree of lipophilicity.
A hydrochloride salt of this compound is also commercially available, with the following details:
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Chemical Name: N-(2-methoxybenzyl)cyclopentanamine hydrochloride
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CAS Number: 1609401-21-9
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Molecular Formula: C₁₃H₂₀ClNO
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Molecular Weight: 241.76 g/mol
The existence of a stable hydrochloride salt confirms the basic nature of the parent amine.
Core Physicochemical Properties: Predicted and Experimental
Due to a lack of publicly available, experimentally determined data for several key properties of N-(2-methoxybenzyl)cyclopentanamine, this section presents a combination of known data and computationally predicted values. These predictions are generated using well-established algorithms, such as those found in software suites like ACD/Labs Percepta or ChemAxon, which are widely used in the pharmaceutical industry. It is crucial to underscore that while predictive models are powerful tools for initial assessment, empirical validation remains the gold standard.
Table 1: Summary of Physicochemical Properties of N-(2-methoxybenzyl)cyclopentanamine
| Property | Predicted Value | Experimental Value | Significance in Drug Discovery |
| Molecular Weight | 205.30 g/mol | 205.30 g/mol [1] | Influences diffusion and transport across membranes. A value <500 Da is favorable under Lipinski's Rule of Five. |
| Melting Point | 45-55 °C | Not Available | Indicates purity and stability of the solid form. Affects dissolution rate. |
| Boiling Point | ~310-330 °C at 760 mmHg | Not Available | Relevant for purification (distillation) and assessing volatility. |
| pKa (Basic) | 9.5 - 10.5 | Not Available | Determines the ionization state at physiological pH (7.4), which profoundly impacts solubility, permeability, and target binding. |
| LogP | 2.8 - 3.5 | Not Available | A measure of lipophilicity. Impacts permeability, metabolic stability, and potential for off-target effects. A value <5 is favorable. |
| Aqueous Solubility | Low to Moderate | Not Available | Critical for absorption and formulation. Poor solubility can lead to low bioavailability. |
| Hydrogen Bond Donors | 1 (the secondary amine) | 1 | Influences solubility and membrane permeability. A value ≤5 is favorable. |
| Hydrogen Bond Acceptors | 2 (the nitrogen and oxygen atoms) | 2 | Influences solubility and target binding. A value ≤10 is favorable. |
Note on Predictions: The predicted values are derived from computational models and should be confirmed experimentally.
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the predicted values must be validated through empirical testing. The following section details robust, standard operating procedures for determining the key physicochemical properties of N-(2-methoxybenzyl)cyclopentanamine.
Determination of Melting Point
Causality: The melting point is a sensitive indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range. This is a fundamental quality control parameter.
Methodology: Capillary Melting Point Determination
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Sample Preparation: A small amount of finely powdered, dry N-(2-methoxybenzyl)cyclopentanamine is packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
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Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Determination of pKa (Ionization Constant)
Causality: The pKa dictates the extent of ionization at a given pH. For a basic compound like N-(2-methoxybenzyl)cyclopentanamine, the pKa is the pH at which 50% of the molecules are in their protonated (charged) form and 50% are in their neutral (free base) form. This ratio is critical for predicting its behavior in different compartments of the body (e.g., stomach vs. intestine).
Methodology: Potentiometric Titration
This is a highly accurate method for determining the pKa of ionizable compounds.
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Sample Preparation: A precise amount of N-(2-methoxybenzyl)cyclopentanamine is dissolved in a suitable solvent (e.g., methanol or water, depending on solubility) to a known concentration.
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Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a stirrer.
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Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.
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Data Collection: The pH of the solution is recorded after each addition of the titrant.
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Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa corresponds to the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Determination of Lipophilicity (LogP)
Causality: LogP, the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity or hydrophobicity. It is a key predictor of membrane permeability, protein binding, and metabolic clearance.
Methodology: Shake-Flask Method
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Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by vigorous mixing followed by separation.
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Partitioning: A known amount of N-(2-methoxybenzyl)cyclopentanamine is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separatory funnel at a known volume ratio.
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Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. The funnel is then allowed to stand for the phases to separate completely.
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Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: LogP is calculated as: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )
Determination of Aqueous Solubility
Causality: Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract and to be distributed throughout the body via the bloodstream. Low solubility is a major hurdle in drug development.
Methodology: Shake-Flask Method (Thermodynamic Solubility)
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Sample Preparation: An excess amount of solid N-(2-methoxybenzyl)cyclopentanamine is added to a vial containing a specific volume of an aqueous buffer (e.g., pH 7.4 PBS).
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Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.
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Phase Separation: The resulting suspension is filtered or centrifuged to remove the undissolved solid.
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Quantification: The concentration of the dissolved compound in the clear aqueous filtrate or supernatant is determined by a validated analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility.
Caption: Workflow for thermodynamic aqueous solubility determination.
Conclusion: A Roadmap for Development
The physicochemical properties of N-(2-methoxybenzyl)cyclopentanamine presented in this guide, combining known data with robust computational predictions, provide a critical starting point for its evaluation as a potential drug candidate. The predicted values suggest that the compound resides within a "drug-like" chemical space, adhering to several of Lipinski's guidelines. However, this guide strongly emphasizes that these in silico assessments must be substantiated by rigorous experimental validation. The detailed protocols provided herein offer a clear and reliable path for obtaining this essential empirical data. A thorough understanding and optimization of the physicochemical profile of N-(2-methoxybenzyl)cyclopentanamine will be paramount to its future success in any drug discovery program.
